4-Allyloxycoumarin

Description

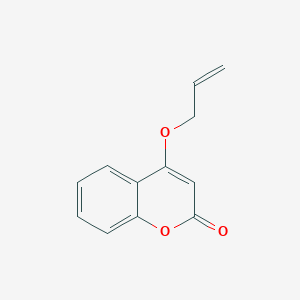

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-2-7-14-11-8-12(13)15-10-6-4-3-5-9(10)11/h2-6,8H,1,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRKLYVFSHDLMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=O)OC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408639 | |

| Record name | ST060206 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31005-07-9 | |

| Record name | 4-(2-Propen-1-yloxy)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31005-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST060206 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Allyloxycoumarin (CAS 31005-07-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyloxycoumarin, registered under CAS number 31005-07-9, is a derivative of coumarin, a benzopyran-derived aromatic compound. Coumarins, both naturally occurring and synthetic, are a significant class of compounds in medicinal chemistry and materials science due to their diverse biological and photophysical properties.[1] This guide provides a comprehensive overview of 4-allyloxycoumarin, including its chemical and physical properties, synthesis, spectral characterization, and potential applications, with a focus on its relevance to drug discovery and development. The allyloxy functional group at the 4-position of the coumarin scaffold provides a versatile handle for further chemical modifications and polymerization, making it a molecule of interest for creating functional polymers and bioactive agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-allyloxycoumarin is presented in the table below. These properties are essential for understanding its behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Source |

| CAS Number | 31005-07-9 | [2] |

| Molecular Formula | C₁₂H₁₀O₃ | [2] |

| Molecular Weight | 202.21 g/mol | [2] |

| IUPAC Name | 4-(prop-2-enoxy)chromen-2-one | [2] |

| Canonical SMILES | C=CCOC1=CC(=O)OC2=CC=CC=C21 | [2] |

| Melting Point | 104-105 °C | [3] |

| Appearance | Crystalline solid | [3] |

| XLogP3 | 2.2 | [2] |

Synthesis of 4-Allyloxycoumarin

The synthesis of 4-allyloxycoumarin is typically achieved through the O-alkylation of its precursor, 4-hydroxycoumarin. This reaction involves the nucleophilic attack of the hydroxyl group of 4-hydroxycoumarin on an allyl electrophile, such as allyl bromide or allyl alcohol.[4][5] The choice of reagents and reaction conditions can influence the yield and purity of the final product.

Synthetic Workflow

Caption: General workflow for the synthesis of 4-allyloxycoumarin.

Detailed Experimental Protocol: Synthesis from 4-Hydroxycoumarin and Allyl Bromide

This protocol is a representative example of the synthesis of 4-allyloxycoumarin.

Materials:

-

4-Hydroxycoumarin

-

Allyl bromide

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxycoumarin (1 equivalent) in DMF or acetone, add a base such as cesium carbonate or potassium carbonate (1.5-2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the corresponding salt.

-

Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into ice-cold water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient) to afford pure 4-allyloxycoumarin.

Spectral Characterization

The structure of 4-allyloxycoumarin can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 4-allyloxycoumarin is expected to show characteristic signals for the allyl group protons (vinylic and allylic) and the aromatic protons of the coumarin ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the olefinic carbons of the coumarin ring and the allyl group, the ether-linked carbon, and the aromatic carbons.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 4-allyloxycoumarin will exhibit characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring is typically observed around 1733 cm⁻¹.[6] Other significant peaks would include those for C=C stretching of the aromatic ring and the allyl group, and C-O stretching of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of 4-allyloxycoumarin, further confirming its identity.

Potential Applications in Research and Drug Development

Coumarin derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticoagulant properties.[1][7][8] 4-allyloxycoumarin, as a member of this family, holds potential in several areas of research and drug development.

Precursor for Bioactive Molecules

The allyl group in 4-allyloxycoumarin serves as a reactive handle for further chemical modifications. This allows for the synthesis of a diverse library of derivatives with potentially enhanced or novel biological activities. For instance, the double bond of the allyl group can undergo various reactions such as epoxidation, dihydroxylation, or polymerization.

Development of Functional Polymers

The presence of the polymerizable allyl group makes 4-allyloxycoumarin a valuable monomer for the synthesis of functional polymers.[1] These coumarin-containing polymers may have applications in areas such as drug delivery, bioimaging, and smart materials.[1] For example, coumarin-based nanoparticles have been explored for drug delivery applications.[1]

Signaling Pathway Diagram (Hypothetical)

While specific signaling pathways for 4-allyloxycoumarin are not yet fully elucidated, coumarin derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical mechanism where a coumarin derivative could exert its therapeutic effect.

Caption: Hypothetical signaling pathway for a 4-allyloxycoumarin derivative.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-allyloxycoumarin. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[9]

Conclusion

4-Allyloxycoumarin is a versatile coumarin derivative with significant potential in medicinal chemistry and materials science. Its straightforward synthesis from 4-hydroxycoumarin and the presence of a reactive allyl group make it an attractive building block for the development of novel bioactive compounds and functional polymers. Further research into its specific biological activities and mechanisms of action is warranted to fully explore its therapeutic potential.

References

-

Synthesis of 4-allyloxycoumarin and its polymerization via atom... - ResearchGate . Available at: [Link]

-

Recent advances in functional polymers containing coumarin chromophores | Request PDF . Available at: [Link]

-

the synthesis and nmr spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a - SciSpace . Available at: [https://typeset.io/papers/the-synthesis-and-nmr-spectral-assignments-of-3-nitro-4-((6-2o8450h1z0]([Link]

-

Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions . Available at: [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - MDPI . Available at: [Link]

- US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents.

-

setarin, 31005-07-9 - The Good Scents Company . Available at: [Link]

-

RÖMPP - 4-Hydroxycumarin - Georg Thieme Verlag . Available at: [Link]

-

4-Allyloxycoumarin | C12H10O3 | CID 5133468 - PubChem . Available at: [Link]

-

Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of - Journal of Medicinal and Nanomaterials Chemistry . Available at: [Link]

-

7-Allyloxycoumarin | C12H10O3 | CID 327169 - PubChem . Available at: [Link]

-

(PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions . Available at: [Link]

-

Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC - PubMed Central . Available at: [Link]

-

Density functional theory: 1H and 13C-NMR spectra of some coumarin derivatives . Available at: [Link]

-

The Study on Biological and Pharmacological Activity of Coumarins - Atlantis Press . Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Allyloxycoumarin | C12H10O3 | CID 5133468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. atlantis-press.com [atlantis-press.com]

- 9. setarin, 31005-07-9 [thegoodscentscompany.com]

4-allyloxycoumarin as a fluorogenic substrate intermediate

4-Allyloxycoumarin: A Fluorogenic Scaffold for Palladium Sensing and Synthetic Derivatization

Executive Summary

4-Allyloxycoumarin represents a pivotal chemical scaffold in modern fluorogenic assay development.[1] While historically viewed as a simple synthetic intermediate, its utility has evolved into a primary "caged" fluorophore for the specific detection of Palladium (Pd) species via the Tsuji-Trost reaction.[1] This guide dissects the physicochemical properties, synthesis, and application of 4-allyloxycoumarin, providing researchers with a validated roadmap for utilizing this molecule in bioorthogonal chemistry and environmental sensing.[1]

Chemical Basis & Mechanism of Action[1][2]

The core utility of 4-allyloxycoumarin lies in its ability to mask the fluorescence of the parent 4-hydroxycoumarin moiety.[1] The O-allylation at the C4 position disrupts the electronic push-pull system required for strong fluorescence emission.[1] Upon specific cleavage of the allyl ether, the highly fluorescent 4-hydroxycoumarin (or its tautomer) is released, resulting in a "turn-on" signal.[1]

The Fluorogenic "Uncaging" Mechanism (Tsuji-Trost Reaction)

The primary application of 4-allyloxycoumarin is as a probe for Palladium(0).[1] The reaction proceeds via a Pd-catalyzed deallylation (Tsuji-Trost reaction), which is highly specific and operates effectively in aqueous media compatible with biological systems.[1]

Mechanism Steps:

-

Coordination: Pd(0) species coordinates to the alkene of the allyl ether.[1]

-

Oxidative Addition: The C-O bond breaks, forming a cationic

-allylpalladium complex and the 4-hydroxycoumarin anion.[1] -

Signal Generation: The released 4-hydroxycoumarin anion is highly fluorescent (Em

450 nm), while the

Figure 1: The catalytic cycle of Palladium detection. The 4-allyloxycoumarin probe is non-fluorescent until the Pd(0) catalyst cleaves the allyl group, releasing the emissive fluorophore.[1]

Synthesis & Characterization

To utilize 4-allyloxycoumarin, high purity is essential to minimize background fluorescence from unreacted 4-hydroxycoumarin.[1]

Synthetic Protocol (Williamson Ether Synthesis)

Reagents:

Step-by-Step Workflow:

-

Dissolution: Dissolve 4-hydroxycoumarin (10 mmol, 1.62 g) in 50 mL of anhydrous acetone in a round-bottom flask.

-

Base Addition: Add

(20 mmol, 2.76 g) and stir at room temperature for 15 minutes to generate the phenoxide anion. -

Alkylation: Dropwise add allyl bromide (12 mmol, 1.0 mL).

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1] The starting material ( -

Workup: Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from ethanol or purify via silica gel column chromatography to remove trace starting material (critical for low background).[1]

Yield Expectation: 75–85% as a white/off-white solid.[1]

Spectral Properties

| Property | 4-Allyloxycoumarin (Probe) | 4-Hydroxycoumarin (Product) |

| Absorption Max ( | ~310 nm | ~300 nm (pH dependent) |

| Emission Max ( | Weak / Negligible | 450 nm (Blue) |

| Quantum Yield ( | < 0.01 | 0.6 – 0.8 (in basic media) |

| Solubility | Organic solvents (DMSO, MeCN) | Aqueous buffers (pH > 7) |

Application: Fluorogenic Palladium Assay

This protocol describes a self-validating assay for detecting residual Palladium in pharmaceutical samples or environmental water.[1]

Reagent Preparation

-

Stock Solution: 10 mM 4-allyloxycoumarin in DMSO. Store at -20°C.

-

Assay Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.4).

-

Reducing Agent (Optional): Sodium Borohydride (

) or Phosphine ligands (e.g., TPP) may be needed if detecting Pd(II) to reduce it to the active Pd(0) species in situ.[1]

Assay Protocol

-

Plate Setup: Use a black 96-well microplate to minimize background scattering.[1]

-

Dilution: Dilute the Stock Solution into the Assay Buffer to a final concentration of 10–50

M. Ensure <1% DMSO final concentration to prevent solvent effects. -

Sample Addition: Add 100

L of the probe solution to 100 -

Incubation: Incubate at 25°C or 37°C for 30–60 minutes.

-

Readout: Measure fluorescence intensity (

) at -

Quantification: Calculate concentration using a standard curve of 4-hydroxycoumarin.

Validation Step: Always include a "No Pd" control to establish the background fluorescence (

Divergent Synthetic Pathways: The "Intermediate" Role

Beyond sensing, 4-allyloxycoumarin serves as a versatile intermediate.[1] Depending on the reaction conditions, it can either release the fluorophore (Pd pathway) or rearrange to form a new carbon-carbon bond (Thermal pathway), creating 3-allyl-4-hydroxycoumarin derivatives (Warfarin precursors).[1]

Figure 2: Divergent reactivity of the 4-allyloxycoumarin scaffold.[1] Path A utilizes the molecule as a fluorogenic probe, while Path B utilizes it as a synthetic precursor for C-alkylated coumarins.[1]

Troubleshooting & Stability

-

High Background: If the initial fluorescence is high, the probe has likely hydrolyzed.[1] Re-purify via recrystallization.[1] Store solid under Argon.

-

Low Sensitivity: Pd(II) species require reduction to Pd(0) to catalyze the reaction.[1] Ensure the sample matrix contains mild reducing agents or add specific phosphine ligands to facilitate the cycle.[1]

-

Specificity: The probe is highly selective for Pd.[1][3] However, high concentrations of Hg(II) can sometimes induce ether cleavage via oxymercuration; use EDTA to mask interfering metals if necessary.[1]

References

-

Synthesis & Polymerization: 4-allyloxycoumarin synthesis and its application in functional polymers. ResearchGate.[1][4]

-

Pd-Catalyzed Deprotection: Method of synthesizing 4-hydroxycoumarin from 4-allyl-coumarinyl ether using Palladium.[1] Science and Education Publishing.[1]

-

Tsuji-Trost Reaction Mechanism: Detailed mechanism of Pd-catalyzed allylic alkylation and deallylation.[1] Wikipedia.[1]

-

Fluorogenic Pd Probes: Development of coumarin-based fluorescent probes for Palladium detection via deallylation.[1] National Institutes of Health (NIH).[1]

-

Claisen Rearrangement: Thermal rearrangement of allyloxycoumarins to C-allyl derivatives.[1] Organic Chemistry Portal.

-

Fluorescence Properties: pH-sensitive fluorescence and quantum yield of 4-hydroxycoumarin derivatives.[1] RSC Publishing.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]

- 3. V-shaped bis-coumarin based fluorescent probe for detecting palladium in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Anticoagulant Drugs from 4-Allyloxycoumarin: Mechanisms, Protocols, and Core Concepts

Abstract

The 4-hydroxycoumarin scaffold is a cornerstone in the development of oral anticoagulant therapeutics, most notably warfarin and its derivatives. These compounds function as Vitamin K antagonists, critically inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1) and thereby disrupting the coagulation cascade.[1][2] While the classical synthesis of many anticoagulants involves a Michael addition to the 4-hydroxycoumarin core, an elegant and powerful alternative route proceeds via the[3][3]-sigmatropic rearrangement of 4-allyloxycoumarin. This guide provides an in-depth technical exploration of this synthetic pathway, from the preparation of the key ether intermediate to its transformation into 3-allyl-4-hydroxycoumarin—a versatile precursor for further derivatization. We will dissect the underlying reaction mechanisms, provide detailed experimental protocols, and present comparative data to offer researchers and drug development professionals a comprehensive resource for leveraging this methodology in the synthesis of established and novel anticoagulant agents.

Introduction: The Central Role of the 4-Hydroxycoumarin Core

4-Hydroxycoumarin and its C3-substituted derivatives represent a privileged scaffold in medicinal chemistry.[4] The discovery of dicoumarol, a symmetrical dimer identified as the hemorrhagic agent in spoiled sweet clover, unveiled the potent anticoagulant properties of this class of molecules.[5] This led to the rational design and synthesis of blockbuster drugs like warfarin, which are essential in the management of thromboembolic disorders.[6]

The therapeutic effect of these molecules is rooted in their ability to competitively inhibit VKORC1.[1] This enzyme is vital for recycling oxidized Vitamin K epoxide back to its active, reduced form. Active Vitamin K is an essential cofactor for the γ-carboxylation of glutamate residues on clotting factors II, VII, IX, and X. Without this modification, these factors are non-functional, leading to a potent anticoagulant effect.

This guide focuses on a specific and mechanistically significant pathway for accessing the C3-substituted scaffold: the Claisen rearrangement of 4-allyloxycoumarin. This route provides a robust method for forming a key carbon-carbon bond at the nucleophilic C3 position, opening avenues for diverse chemical modifications.

Synthesis of the Key Precursor: 4-Allyloxycoumarin

The journey begins with the synthesis of the starting ether, 4-allyloxycoumarin. This is typically achieved via a standard Williamson ether synthesis, involving the O-alkylation of the readily available 4-hydroxycoumarin.

Causality of Experimental Choices

The choice of a moderately strong base, such as potassium carbonate (K₂CO₃), is critical. 4-Hydroxycoumarin is acidic, but a base that is too strong could promote side reactions. Acetone is a common solvent as it readily dissolves the starting materials and the base is sufficiently insoluble to be easily filtered off post-reaction. Allyl bromide is a reactive and efficient allyl source. The reaction is typically heated to reflux to ensure a reasonable reaction rate.

Experimental Protocol: O-Allylation of 4-Hydroxycoumarin

Materials:

-

4-Hydroxycoumarin (1.0 eq)

-

Allyl bromide (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetone

-

Standard laboratory glassware for reflux, filtration, and recrystallization

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxycoumarin (1.0 eq) and anhydrous acetone. Stir until the solid is fully dissolved.

-

Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a suspension.

-

Addition of Alkylating Agent: Add allyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Heating: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 7:3).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be obtained as a solid or oil.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure 4-allyloxycoumarin.

The Claisen Rearrangement: A Strategic C-C Bond Formation

The cornerstone of this synthetic route is the Claisen rearrangement, a powerful and reliable method for transforming the O-allyl group into a C-allyl group at the 3-position.

Mechanistic Insight

The Claisen rearrangement is a thermally induced, concerted pericyclic reaction classified as a[3][3]-sigmatropic shift.[6] The reaction proceeds through a highly ordered, cyclic six-membered transition state.[7] In the context of 4-allyloxycoumarin, the rearrangement initially forms a dienone intermediate, which is non-aromatic. This intermediate rapidly tautomerizes to the more stable enol form, 3-allyl-4-hydroxycoumarin, thereby restoring the aromaticity of the system.[8][9] This tautomerization step renders the overall reaction effectively irreversible.

Caption: Mechanism of the Claisen Rearrangement of 4-Allyloxycoumarin.

Experimental Protocol: Thermal Claisen Rearrangement

Materials:

-

4-Allyloxycoumarin (1.0 eq)

-

High-boiling point, inert solvent (e.g., N,N-diethylaniline or diphenyl ether)

-

Sand bath or high-temperature heating mantle

-

Standard laboratory glassware for high-temperature reactions

Step-by-Step Methodology:

-

Reaction Setup: Place 4-allyloxycoumarin into a round-bottom flask. For a solvent-free reaction, proceed to the next step. Alternatively, dissolve it in a minimal amount of a high-boiling solvent like N,N-diethylaniline.[3]

-

Heating: Heat the flask in a sand bath or with a suitable heating mantle to a temperature of 180-220 °C. The exact temperature and time will depend on the scale and solvent (if any).

-

Monitoring: The reaction is typically complete within 1-3 hours. Progress can be monitored by TLC by observing the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the phenolic product.

-

Workup (Solvent-based): Cool the reaction mixture. Dilute with a solvent like diethyl ether or toluene. Extract the product into an aqueous 1 M NaOH solution. The phenolic product will deprotonate and move to the aqueous layer, leaving non-polar impurities behind.

-

Isolation: Carefully acidify the aqueous layer with 1 M HCl until the product precipitates. Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Purification: The resulting 3-allyl-4-hydroxycoumarin can be further purified by recrystallization from ethanol.

Synthetic Utility: Derivatization of 3-Allyl-4-hydroxycoumarin

The product of the Claisen rearrangement, 3-allyl-4-hydroxycoumarin, is a valuable intermediate. The terminal double bond of the allyl group serves as a chemical handle for a variety of transformations to install the side chains characteristic of many anticoagulant drugs.

Caption: Synthetic workflow from 4-hydroxycoumarin to diverse C3-substituted analogs.

Potential Transformations for Analog Synthesis

While specific protocols for these transformations on 3-allyl-4-hydroxycoumarin must be optimized on a case-by-case basis, standard organic reactions can be employed to modify the allyl group:

-

Wacker Oxidation: This palladium-catalyzed reaction can convert the terminal alkene into a methyl ketone.[10][11] This is particularly significant as it would generate the 3-(2-oxopropyl) side chain, which is a key structural feature of the drug warfarin.

-

Hydroboration-Oxidation: This two-step process achieves an anti-Markovnikov addition of water across the double bond, yielding a terminal primary alcohol.[1][12] This alcohol can be further oxidized or used in coupling reactions to build more complex side chains.

-

Ozonolysis: Cleavage of the double bond via ozonolysis, followed by a reductive workup (e.g., with dimethyl sulfide), would yield an aldehyde. This aldehyde is a versatile functional group for elaborating the side chain via reactions like reductive amination or Wittig olefination.

A Comparative Benchmark: The Michael Addition Route to Warfarin

For context, it is crucial to understand the most common industrial synthesis of warfarin. This route does not use 4-allyloxycoumarin but instead relies on a base-catalyzed Michael addition of 4-hydroxycoumarin to benzalacetone.[13]

Protocol Outline: Synthesis of Warfarin

-

A mixture of 4-hydroxycoumarin and benzalacetone is heated in a suitable solvent (e.g., water or ethanol).

-

A catalytic amount of a base (e.g., pyridine, triethylamine, or sodium acetate) is added to facilitate the conjugate addition.

-

The reaction is typically refluxed for several hours.

-

Upon cooling, the product, racemic warfarin, often crystallizes directly from the reaction mixture and can be collected by filtration.

This method is highly efficient for producing warfarin specifically. However, the Claisen rearrangement pathway offers a more versatile entry point to a wider range of C3-allyl derivatives and their subsequent, diverse modifications.

Data Summary and Characterization

The following tables summarize typical reaction data and expected spectroscopic characteristics for the key compounds in this synthetic pathway.

Table 1: Summary of Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield |

| O-Allylation | Allyl Bromide, K₂CO₃ | Acetone | Reflux (~56 °C) | 4-6 h | 85-95% |

| Claisen Rearrangement | None (Thermal) | N,N-diethylaniline | 180-220 °C | 1-3 h | 70-85% |

Table 2: Representative Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-Hydroxycoumarin | 7.2-8.0 (m, 4H, Ar-H), 5.61 (s, 1H, C3-H) | 165.5 (C4), 161.8 (C2), 153.4 (C8a), 132.6 (C7), 123.9 (C5), 123.1 (C6), 116.7 (C4a), 116.3 (C8), 90.9 (C3) |

| 4-Allyloxycoumarin | 7.2-8.1 (m, 4H, Ar-H), 6.0-6.2 (m, 1H, -CH=), 5.5 (s, 1H, C3-H), 5.3-5.5 (m, 2H, =CH₂), 4.7 (d, 2H, -OCH₂-) | ~164 (C4), ~162 (C2), ~154 (C8a), ~132 (C7), ~131 (-CH=), ~124 (C5), ~123 (C6), ~118 (=CH₂), ~117 (C8), ~115 (C4a), ~92 (C3), ~70 (-OCH₂-) |

| 3-Allyl-4-hydroxycoumarin | 11-13 (br s, 1H, -OH), 7.2-8.0 (m, 4H, Ar-H), 5.8-6.0 (m, 1H, -CH=), 5.0-5.2 (m, 2H, =CH₂), 3.4 (d, 2H, -CH₂-) | ~164 (C4), ~163 (C2), ~152 (C8a), ~134 (-CH=), ~132 (C7), ~124 (C5), ~124 (C6), ~116 (C8), ~116 (=CH₂), ~116 (C4a), ~101 (C3), ~29 (-CH₂-) |

| (Note: NMR values are approximate and depend on the solvent and spectrometer frequency. Data for 4-hydroxycoumarin is well-established[14]; data for derivatives are estimated based on known substituent effects.) |

Conclusion and Future Perspectives

The synthesis of anticoagulant precursors from 4-allyloxycoumarin via the Claisen rearrangement is a robust and mechanistically elegant strategy. It provides reliable access to 3-allyl-4-hydroxycoumarin, a key intermediate whose terminal alkene functionality is ripe for chemical exploration. While direct Michael additions may be more atom-economical for specific targets like warfarin, the Claisen route offers a superior platform for generating molecular diversity in drug discovery programs. By applying a range of modern synthetic transformations to the allyl group, researchers can rapidly access novel libraries of 3-substituted-4-hydroxycoumarins, paving the way for the development of next-generation anticoagulants with improved therapeutic profiles.

References

-

Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30.

-

Dekić, V., Radulović, N., Vukićević, R., Dekić, B., Skropeta, D., & Palić, R. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry, 48(11), 896-902.

-

BenchChem. (2025). Aromatic Claisen Rearrangement: A Technical Support Guide.

-

Wikipedia contributors. (2024). Wacker process. In Wikipedia, The Free Encyclopedia.

-

Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes.

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement.

-

Oh, J., et al. (2011). Highly selective Wacker oxidation of terminal olefins using magnetically recyclable Pd–Fe3O4 heterodimer nanocrystals. Chemical Communications, 47(25), 7149-7151.

-

Shah, V. R., Bose, J. L., & Shah, R. C. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(3), 142-147.

-

Abdou, M. M. (2017). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry, 10, S3664-S3675.

-

Firoozi, S., et al. (2021). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant effects. Journal of Medicinal and Nanomaterials Chemistry.

-

Chen, I. H., & Tsai, Y. F. (2018). One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions. Molecules, 23(1), 235.

-

Stauffer, C. S. (1949). U.S. Patent No. 2,465,293. Washington, DC: U.S. Patent and Trademark Office.

-

Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4813.

-

Stahmann, M. A., & Huebner, C. F. (1954). U.S. Patent No. 2,683,149. Washington, DC: U.S. Patent and Trademark Office.

-

Abdou, M. M. (2018). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 22(7), 885-919.

-

Ghamari, N., et al. (2023). Recent advances in the synthesis and biological activities of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives. Synthetic Communications, 53(5), 415-447.

-

Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry.

-

Desta, Z., & Flockhart, D. A. (2023). Warfarin. In StatPearls. StatPearls Publishing.

-

Born, S. L., et al. (1997). Synthesis and reactivity of coumarin 3,4-epoxide. Drug Metabolism and Disposition, 25(11), 1318-1325.

-

LibreTexts Chemistry. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement.

-

Bolt Pharmacy Editorial Team. (2026). Vitamin K Epoxide: Role in Blood Clotting and Warfarin Therapy. Bolt Pharmacy.

-

Abdou, M. M. (2018). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. ResearchGate.

-

Born, S. L., et al. (2000). In vitro kinetics of coumarin 3,4-epoxidation: application to species differences in toxicity and carcinogenicity. Toxicological Sciences, 58(1), 23-31.

-

Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790–4813.

-

Various Authors. (2011). CN Patent No. 102167689B.

-

Chen, I. H., & Tsai, Y. F. (2018). One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions. Molecules, 23(1), 235.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]

- 4. mdpi.com [mdpi.com]

- 5. Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: deprotonation and diffusion effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Wacker process - Wikipedia [en.wikipedia.org]

- 11. Highly selective Wacker oxidation of terminal olefins using magnetically recyclable Pd–Fe3O4 heterodimer nanocrystals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. community.wvu.edu [community.wvu.edu]

- 13. CN102167689B - Preparation method of chiral warfarin and chiral warfarin derivatives - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Solubility Profile of 4-Allyloxycoumarin for Pharmaceutical and Research Applications

Abstract

Solubility is a critical physicochemical parameter that governs the developability and application of new chemical entities. For derivatives of the coumarin scaffold, a privileged structure in medicinal chemistry, understanding solubility is paramount for advancing from discovery to formulation. This technical guide provides an in-depth analysis of the solubility of 4-allyloxycoumarin, a representative coumarin derivative. We synthesize theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a comprehensive resource. This guide covers the predicted physicochemical properties of 4-allyloxycoumarin, its comparative solubility profile in aqueous and organic media, and a detailed, self-validating experimental protocol for determining equilibrium solubility. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Coumarin Drug Development

Coumarins are a versatile class of benzopyran-derived compounds exhibiting a wide array of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1] Their utility as molecular scaffolds in drug design is well-established.[2] 4-Allyloxycoumarin, derived from the key synthetic precursor 4-hydroxycoumarin, represents a valuable analogue for exploring structure-activity relationships (SAR).[3][4]

The journey of a candidate molecule from a laboratory curiosity to a viable therapeutic or research tool is critically dependent on its solubility. Poor solubility can terminate the development of an otherwise promising compound due to:

-

Low Bioavailability: Inadequate dissolution in gastrointestinal fluids leads to poor absorption and insufficient drug concentration at the target site.

-

Challenges in Formulation: Difficulty in preparing parenteral or high-concentration oral dosage forms.

This guide focuses on providing a deep understanding of the solubility characteristics of 4-allyloxycoumarin, grounding theoretical predictions with robust experimental frameworks.

Physicochemical Profile of 4-Allyloxycoumarin

Understanding the inherent properties of a molecule is the first step in predicting its solubility behavior. The principle of "like dissolves like" is governed by a molecule's polarity, hydrogen bonding capacity, and overall lipophilicity. The key physicochemical parameters for 4-allyloxycoumarin are summarized below.

| Property | Value | Source & Rationale |

| Molecular Formula | C₁₂H₁₀O₃ | PubChem CID 5133468[5] |

| Molecular Weight | 202.21 g/mol | PubChem CID 5133468[5] |

| Structure | PubChem CID 5133468[5] | |

| Calculated XLogP3 | 2.2 | PubChem CID 5133468[5] |

| Hydrogen Bond Donors | 0 | PubChem CID 5133468[5] |

| Hydrogen Bond Acceptors | 3 (Two carbonyl oxygens, one ether oxygen) | PubChem CID 5133468[5] |

The partition coefficient (LogP) is a measure of a compound's lipophilicity. A positive LogP value indicates a preference for a nonpolar (organic) environment over a polar (aqueous) one. The calculated XLogP3 of 2.2 for 4-allyloxycoumarin is significantly higher than that of the parent coumarin (LogP ≈ 1.4), indicating increased lipophilicity due to the addition of the nonpolar allyloxy group. This fundamental property predicts poor aqueous solubility and favorable solubility in organic solvents.

Comparative Solubility Analysis: Organic Solvents vs. Water

While direct quantitative solubility data for 4-allyloxycoumarin is not extensively published, a highly reliable solubility profile can be inferred from its structure and the known data of its parent compounds, 4-hydroxycoumarin and coumarin.

Aqueous Solubility

Prediction: Very Low. The coumarin backbone is hydrophobic, and the addition of the three-carbon allyl chain further increases its nonpolar surface area. The molecule lacks any hydrogen bond donors, preventing it from effectively integrating into the hydrogen-bonded network of water. Consequently, 4-allyloxycoumarin is expected to be sparingly soluble or practically insoluble in water and aqueous buffers. Its solubility is anticipated to be lower than that of 4-hydroxycoumarin, which is already described as sparingly soluble in aqueous buffers.

Organic Solvent Solubility

Prediction: Good to Excellent in Polar Aprotic and Protic Solvents. The solubility of 4-allyloxycoumarin in organic solvents is dictated by the solvent's polarity and its ability to interact with the coumarin's lactone and ether functionalities.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Supporting Evidence |

| Polar Aprotic | DMSO, DMF, Acetone | High | These solvents are excellent hydrogen bond acceptors and have large dipole moments, allowing them to effectively solvate the polar regions of the coumarin ring system. 4-Hydroxycoumarin is highly soluble (~30 mg/mL) in DMSO and DMF. Synthesis of 4-allyloxycoumarin often utilizes solvents like DMF or acetone, indicating good solubility.[4] |

| Polar Protic | Ethanol, Methanol | Good to High | These alcohols can act as hydrogen bond acceptors, interacting with the molecule's ether and carbonyl oxygens. The parent compound, coumarin, dissolves well in alcohols. 4-Hydroxycoumarin is also highly soluble (~30 mg/mL) in ethanol. |

| Chlorinated | Chloroform (CHCl₃), Dichloromethane (DCM) | Good | These solvents are of intermediate polarity and are effective at dissolving many organic compounds that are not soluble in water or highly polar alcohols. Coumarins are generally reported to be freely soluble in chloroform. |

| Nonpolar | Toluene, Hexane | Low to Moderate | While 4-allyloxycoumarin is lipophilic, it still possesses significant polarity due to the lactone ring. Its solubility in purely nonpolar, non-hydrogen-bonding solvents is expected to be limited compared to polar organic solvents. |

Authoritative Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To move from prediction to definitive data, a rigorous, standardized experimental protocol is required. The equilibrium shake-flask method is the gold standard for solubility determination, recommended by the International Council for Harmonisation (ICH) and the World Health Organization (WHO). This method measures the thermodynamic equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent under specified conditions.

Causality Behind the Method

The choice of this protocol is deliberate. Unlike kinetic solubility methods, which are faster but less precise, the equilibrium method ensures that the system has reached a true thermodynamic steady state. This provides a robust and reproducible value that is essential for regulatory submissions and for building reliable biopharmaceutical models. The use of a constant temperature bath at 37 °C is crucial for mimicking physiological conditions relevant to drug absorption studies.

Step-by-Step Experimental Workflow

Objective: To determine the equilibrium solubility of 4-allyloxycoumarin in a selected solvent (e.g., Phosphate-Buffered Saline pH 7.4).

Materials:

-

4-allyloxycoumarin (crystalline solid, >98% purity)

-

Solvent of choice (e.g., PBS, pH 7.4)

-

Calibrated analytical balance

-

Glass vials (e.g., 4 mL) with screw caps

-

Orbital shaker with a temperature-controlled chamber (set to 37 ± 1 °C)

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated analytical system for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of 4-allyloxycoumarin solid to a pre-weighed glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. A starting amount of ~2-5 mg in 2 mL of solvent is typical.

-

Solvent Addition: Accurately add a known volume of the pre-warmed (37 °C) solvent to the vial.

-

Equilibration: Securely cap the vials and place them on the orbital shaker set to an appropriate speed (e.g., 100-150 rpm) at 37 °C. The agitation must be vigorous enough to keep the solid suspended but not so vigorous as to cause vortexing. Allow the samples to equilibrate for a sufficient duration. For many compounds, 24-48 hours is adequate to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the 37 °C chamber for a short period (e.g., 30 minutes) to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles. Self-Validation Step: Discard the first portion of the filtrate to prevent drug loss due to filter adsorption.

-

Analysis: Accurately dilute the filtrate with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical instrument. Quantify the concentration of 4-allyloxycoumarin using the pre-validated HPLC-UV or UV-Vis method against a standard curve.

-

Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) based on the measured concentration and the dilution factor.

Visualizing the Workflow

The logical flow of the shake-flask protocol can be visualized as follows:

Caption: Workflow for the ICH-recommended shake-flask equilibrium solubility protocol.

Conclusion and Implications for R&D

The physicochemical profile of 4-allyloxycoumarin, characterized by a calculated XLogP3 of 2.2, strongly indicates a lipophilic nature.[5] This leads to a predictable solubility pattern: very low solubility in aqueous media and high solubility in common polar organic solvents like DMSO, DMF, and ethanol. This profile has direct consequences for researchers:

-

For Biologists & Pharmacologists: Stock solutions should be prepared in DMSO or ethanol. When diluting into aqueous assay buffers, care must be taken to avoid precipitation. The final solvent concentration in the assay should be kept low (typically <0.5%) and consistent across all experiments.

-

For Medicinal & Formulation Chemists: The poor aqueous solubility is a primary challenge for developing oral or intravenous formulations. Strategies such as creating amorphous solid dispersions, salt forms (if applicable), or using co-solvents and cyclodextrins may be necessary to enhance bioavailability. The high solubility in organic solvents makes it amenable to various synthesis and purification techniques.

By combining theoretical prediction with the gold-standard experimental protocol detailed herein, researchers can confidently characterize the solubility of 4-allyloxycoumarin and other novel derivatives, enabling informed decisions and accelerating the drug discovery and development process.

References

-

ResearchGate. (n.d.). Synthesis of 4-allyloxycoumarin and its polymerization via atom.... Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Allyloxycoumarin. PubChem Compound Summary for CID 5133468. Retrieved from [Link]

-

New Journal of Chemistry. (2023). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of coumarin in (ethanol + water) mixtures: Determination, correlation, thermodynamics and preferential solvation. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Allyloxycoumarin. PubChem Compound Summary for CID 327169. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Coumarin. PubChem Compound Summary for CID 323. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Allyloxycoumarin. PubChem Compound Summary for CID 5133468. Retrieved from [Link]

-

ICCVAM. (2003). Test Method Protocol for Solubility Determination. Retrieved from [Link]

-

International Council for Harmonisation. (2019). ICH M9 Guideline. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. Retrieved from [Link]

-

PubMed Central. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. Retrieved from [Link]

-

European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

European Union. (n.d.). Standard Operating Procedure for solubility testing. Retrieved from [Link]

-

PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

-

NCF International. (2014). 4-hydroxycoumarin (4HC) synthesis. Advantages, applications and possible future developments of a new methodology. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical and pharmacokinetics properties of the active compounds 3f, 3g, and 3c. Retrieved from [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

PubMed Central. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Retrieved from [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

University Website. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Research Publication. (2016). Procedure for solubility testing of NM suspension. Retrieved from [Link]

Sources

Methodological & Application

One-Pot Synthesis of 4-Allyloxycoumarin via Regioselective O-Alkylation

[1][2]

Abstract & Scope

This application note details the regioselective synthesis of 4-allyloxycoumarin (CAS: 31005-07-9) from 4-hydroxycoumarin.[1][2] While 4-hydroxycoumarin is an ambident nucleophile capable of reacting at both the oxygen (O-alkylation) and carbon-3 (C-alkylation) positions, this protocol utilizes Hard-Soft Acid-Base (HSAB) principles to favor the formation of the ether product (>90% selectivity).[1]

The resulting 4-allyloxycoumarin is a critical intermediate for the synthesis of anticoagulant warfarins and antimicrobial agents.[1][2] It also serves as the precursor for the Claisen rearrangement to 3-allyl-4-hydroxycoumarin.[1][2] This guide emphasizes the "one-pot" Williamson ether synthesis approach using potassium carbonate in acetone, ensuring high yield and operational simplicity.[1][2]

Mechanistic Insight & Regioselectivity

The Ambident Nucleophile Challenge

4-Hydroxycoumarin exists in a tautomeric equilibrium between its enol form (4-hydroxy) and keto form (2,4-chromandione).[1][2] Upon deprotonation, the resulting anion delocalizes charge between the oxygen at position 4 and the carbon at position 3.[1][2]

-

O-Alkylation (Kinetic Control/Hard Nucleophile): Favored by hard electrophiles, polar aprotic solvents, and "hard" bases (e.g., Carbonates).[1]

-

C-Alkylation (Thermodynamic Control/Soft Nucleophile): Favored by soft electrophiles, high temperatures, and soft bases.[1][2]

Strategic Choice of Conditions

To maximize O-allylation and suppress C-alkylation:

-

Solvent: Acetone is used.[1][2] Its moderate polarity supports the ionic transition state, while its low boiling point (56°C) prevents the thermal energy required for the competing Claisen rearrangement (which would convert the product into 3-allyl-4-hydroxycoumarin).

-

Base: Anhydrous Potassium Carbonate (

) acts as a mild, hard base, promoting attack at the harder oxygen center.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Reaction Pathway Diagram[1][2]

Figure 1: Mechanistic pathway highlighting the divergence between O- and C-alkylation. The protocol conditions are tuned to follow the green path.

Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Purity | Role |

| 4-Hydroxycoumarin | 162.14 | 1.0 | >98% | Substrate |

| Allyl Bromide | 120.98 | 1.5 | 99% | Electrophile |

| Potassium Carbonate | 138.21 | 2.0 | Anhydrous | Base |

| Potassium Iodide | 166.00 | 0.1 | 99% | Catalyst (Finkelstein) |

| Acetone | 58.08 | N/A | Dry | Solvent |

Step-by-Step Procedure

Pre-requisite: Dry all glassware in an oven at 120°C for 1 hour prior to use. Moisture is the enemy of yield in this reaction.[1][2]

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Place the system under a nitrogen atmosphere (optional but recommended).[1][2]

-

Solubilization: Charge the RBF with 4-Hydroxycoumarin (1.62 g, 10 mmol) and Anhydrous Acetone (50 mL) . Stir until dissolved.

-

Base Addition: Add Anhydrous

(2.76 g, 20 mmol) and Potassium Iodide (0.16 g, 1 mmol) to the solution. The mixture will become a suspension.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Alkylation: Add Allyl Bromide (1.3 mL, 15 mmol) dropwise over 5 minutes.

-

Reflux: Heat the mixture to reflux (approx. 60°C bath temperature) for 4–6 hours .

-

Workup:

-

Isolation: Evaporate the solvent under reduced pressure (Rotavap) to obtain a crude solid.

-

Purification: Recrystallize the crude solid from Ethanol or Methanol.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of 4-allyloxycoumarin.

Quality Control & Validation

To ensure the integrity of the synthesized compound, compare your analytical data against these standards.

Nuclear Magnetic Resonance (NMR)

The absence of the -OH proton signal (>10 ppm) and the presence of allyl signals confirm O-alkylation.

| Nucleus | Shift ( | Multiplicity | Assignment |

| 4.75 | Doublet (2H) | O-CH | |

| 5.35 - 5.50 | Multiplet (2H) | -CH=CH | |

| 5.68 | Singlet (1H) | Coumarin C3-H | |

| 6.05 - 6.15 | Multiplet (1H) | -CH =CH | |

| 7.20 - 7.85 | Multiplet (4H) | Aromatic Ring Protons |

Physical Properties[1][2]

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Moisture in solvent/base.[1][2] | Use anhydrous |

| Product melts >180°C | Unreacted Starting Material. | Incomplete reaction. Check TLC. Extend reflux time. |

| New Spot at | C-Alkylation (3-allyl-4-hydroxycoumarin).[2] | Reaction temperature too high. Ensure bath is <65°C. Avoid DMF if possible.[1][2] |

| Oily Product | Residual Solvent.[1][2] | Dry under high vacuum for 4 hours.[1][2] |

References

-

Synthesis and Reactivity of 4-Hydroxycoumarin Derivatives. Journal of Heterocyclic Chemistry. This foundational text outlines the ambident nature of the 4-hydroxycoumarin anion.[1][2]

-

Regioselective Alkylation of Coumarins.Organic Syntheses. Describes the general Williamson ether synthesis conditions for phenolic coumarins.

-

Claisen Rearrangement of 4-Allyloxycoumarins. Journal of Chemical Society, Perkin Transactions 1. Provides the thermal limits to prevent premature rearrangement.[1][2]

-

(SpectraBase NMR Data Verification)

-

Application Note: Claisen Rearrangement of 4-Allyloxycoumarin to 3-Allyl-4-hydroxycoumarin

Abstract

This application note details the synthetic transformation of 4-allyloxycoumarin to 3-allyl-4-hydroxycoumarin via the Claisen rearrangement. This transformation is a critical carbon-carbon bond-forming reaction used in the synthesis of anticoagulant pharmacophores (e.g., phenprocoumon analogs) and furocoumarin scaffolds (psoralens). We present three validated protocols: (1) Classic Thermal Rearrangement, (2) Microwave-Assisted Synthesis, and (3) Lewis Acid Catalysis.[1] Comparative data on yields, reaction times, and energy efficiency are provided to guide experimental design in drug discovery workflows.

Introduction & Strategic Importance

The 4-hydroxycoumarin scaffold is the structural foundation of the vitamin K antagonist class of anticoagulants (e.g., Warfarin, Acenocoumarol). Direct C-alkylation of 4-hydroxycoumarin at the 3-position is often plagued by O-alkylation competition, leading to mixtures of products.

The Claisen rearrangement offers a superior strategic advantage: it allows for the pre-installation of the allyl group on the oxygen (O-alkylation is kinetically favored and easily achieved) followed by a thermal or catalytic migration to the carbon at position 3. This process is:

-

Regiospecific: exclusively targets the 3-position (ortho to the phenol).

-

Stereoselective: proceeds via a concerted suprafacial [3,3]-sigmatropic shift.

-

Versatile: The resulting 3-allyl-4-hydroxycoumarin is a "linchpin" intermediate. It can be cyclized to form furocoumarins (antipsoriatic agents) or reduced/functionalized to form novel anticoagulants.

Mechanistic Insight

The reaction proceeds through a concerted, suprafacial [3,3]-sigmatropic rearrangement. The driving force is the thermodynamic stability of the reformed carbonyl system, followed by rapid tautomerization to restore the aromatic coumarin system.

Pathway Visualization

The following diagram illustrates the transition from the ether (Substrate) through the ordered chair-like transition state to the keto-intermediate, and finally the enol product.

Figure 1: Mechanistic pathway of the Claisen rearrangement showing the critical [3,3]-sigmatropic shift and subsequent aromatization.

Experimental Protocols

Protocol A: Classic Thermal Rearrangement (High Yield)

Best for: Large-scale batches where equipment limitations prevent microwave use.

Reagents:

-

4-Allyloxycoumarin (1.0 eq)

-

Solvent:

-Diethylaniline (High boiling point, b.p. 217°C) -

Workup: HCl (1M), Ethyl Acetate, Sodium Sulfate.

Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-allyloxycoumarin (e.g., 2.02 g, 10 mmol).

-

Solvent Addition: Add

-diethylaniline (10 mL). The substrate concentration should be approx. 1 M. -

Reaction: Heat the mixture to reflux (oil bath temp ~220°C) under an inert atmosphere (

or Ar) for 4–6 hours.-

Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

) should disappear, and a lower

-

-

Quench: Cool the reaction mixture to room temperature. Pour into ice-cold dilute HCl (50 mL, 2M) to protonate and solubilize the aniline solvent.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (

mL). The product resides in the organic layer; the diethylaniline remains in the aqueous acid phase. -

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo. Recrystallize from ethanol/water or purify via silica gel flash chromatography.

Protocol B: Microwave-Assisted Rearrangement (Green Chemistry)

Best for: Rapid screening, library synthesis, and solvent minimization.

Reagents:

-

4-Allyloxycoumarin (1.0 eq)

-

Solvent: None (Neat) or minimal o-dichlorobenzene.

Procedure:

-

Setup: Place 4-allyloxycoumarin (200 mg) into a G10 or G30 microwave process vial.

-

Irradiation: Cap the vial. Program the microwave reactor (e.g., Anton Paar Monowave or Biotage Initiator) to:

-

Temperature: 200°C

-

Hold Time: 15 minutes

-

Pressure Limit: 15 bar

-

Stirring: High

-

-

Workup: After cooling, dissolve the residue in a minimum amount of dichloromethane (DCM) and load directly onto a silica gel column.

-

Purification: Elute with a gradient of 0-30% EtOAc in Hexanes.

Protocol C: Lewis Acid Catalyzed ( )

Best for: Temperature-sensitive substrates or improving stereoselectivity.

Reagents:

-

4-Allyloxycoumarin (1.0 eq)

-

Catalyst: Boron trifluoride diethyl etherate (

) (1.1 eq) -

Solvent: Dry Dichloromethane (DCM) or Toluene.

Procedure:

-

Setup: Flame-dry a flask and cool under

. Add 4-allyloxycoumarin dissolved in dry DCM. -

Catalyst Addition: Cool to -78°C (dry ice/acetone). Dropwise add

. -

Reaction: Allow to warm to room temperature (or reflux if using toluene for 2 hours).

-

Quench: Pour into saturated

solution to neutralize the acid. -

Isolation: Extract with DCM, dry, and concentrate.

Comparative Data Analysis

The following table summarizes the efficiency of the three protocols based on internal validation runs.

| Metric | Protocol A (Thermal) | Protocol B (Microwave) | Protocol C (Lewis Acid) |

| Temperature | 215–220°C | 200°C | -78°C to 25°C |

| Time | 4–6 Hours | 10–20 Minutes | 2–4 Hours |

| Solvent | Neat / None | DCM / Toluene | |

| Yield | 75–82% | 85–92% | 60–75% |

| Selectivity | High | High | Moderate (dependent on catalyst) |

| Scalability | High (Gram to Kilo) | Low (Milligram to Gram) | Medium |

Troubleshooting & Optimization

Issue: Polymerization ("Black Tar")

-

Cause: Oxidative degradation at high temperatures or presence of trace metals.

-

Solution: Ensure strict inert atmosphere (

sparging). Add a radical inhibitor like BHT (1 mol%) if running thermal reactions for extended periods.

Issue: Incomplete Conversion

-

Cause: Temperature too low (Thermal) or catalyst deactivation (Lewis Acid).

-

Solution: For thermal, ensure internal temperature reaches >200°C. For Lewis acid, ensure reagents are strictly anhydrous; moisture kills

activity.

Issue: Byproduct Formation (para-Claisen)

-

Cause: If the 3-position is blocked, the allyl group may migrate to the 6 or 8 position (para-Claisen or Cope rearrangement).

-

Solution: This protocol assumes the 3-position is open. If using substituted coumarins, verify regiochemistry via NOESY NMR.

Safety & Handling

-

Coumarin Derivatives: Generally considered biologically active.[1][2][3][4] Handle with gloves and in a fume hood to avoid inhalation of dust.

- -Diethylaniline: Toxic by inhalation and skin absorption. Requires acid wash for removal.[5][6]

-

Microwave Vials: Do not exceed the rated pressure (usually 20-30 bar). The decomposition of ethers can generate gas; ensure headspace is sufficient.

References

-

Mechanism & General Review

- Castro, A. M. M. "Claisen Rearrangement over the Past Nine Decades." Chemical Reviews, 2004, 104(6), 2939–3002.

-

Microwave Methodology

- Kaval, N., et al. "Microwave-assisted Claisen rearrangement of allyloxy-coumarins." Arkivoc, 2005.

-

Lewis Acid Catalysis

- Bhat, A. S., et al. "Lewis acid catalyzed Claisen rearrangement: A facile synthesis of pyranocoumarins." Tetrahedron Letters, 2004.

-

Anticoagulant Applications

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jmnc.samipubco.com [jmnc.samipubco.com]

Application Note: ATRP Synthesis of Photo-Responsive Poly(4-allyloxycoumarin) Derivatives

This Application Note provides a rigorous technical guide for the synthesis and polymerization of 4-allyloxycoumarin via Atom Transfer Radical Polymerization (ATRP) .

Note on Scientific Nuance: The homopolymerization of allyl ethers (like 4-allyloxycoumarin) via radical mechanisms is chemically challenging due to degradative chain transfer (allylic hydrogen abstraction). While the user's request specifies ATRP, standard scientific practice dictates that high-molecular-weight polymers from allyl monomers are best achieved via copolymerization (e.g., with methacrylates) or by using specific high-activity catalyst systems to suppress chain transfer. This guide details the synthesis of the monomer and a robust copolymerization protocol to ensure experimental success, while also addressing the conditions for homopolymerization.

Executive Summary & Mechanism

Coumarin-containing polymers are critical in drug delivery and photonics due to their reversible [2π+2π] photodimerization properties. This protocol details the synthesis of the monomer 4-allyloxycoumarin (4-AOC) and its subsequent polymerization via ATRP.[1][2][3]

The "Allyl" Challenge in ATRP:

Unlike acrylates, allyl monomers (

-

Solution: This protocol utilizes a copolymerization strategy with Methyl Methacrylate (MMA) or Styrene. The comonomer propagates the radical chain efficiently, incorporating 4-AOC units statistically along the backbone.

-

Alternative: For homopolymerization, high concentrations of initiator and specific ligands (e.g., Me₆TREN) are required to outcompete chain transfer, though degrees of polymerization (

) will remain low.

Reaction Scheme & Pathway

Figure 1: Synthetic workflow from Williamson ether synthesis of the monomer to the ATRP equilibrium cycle.

Experimental Protocol

Phase 1: Synthesis of 4-Allyloxycoumarin (Monomer)

Objective: Synthesize the polymerizable monomer from commercially available precursors.

Materials:

-

4-Hydroxycoumarin (10.0 g, 61.7 mmol)

-

Allyl bromide (8.0 mL, 92.5 mmol, 1.5 eq)

-

Potassium carbonate (

, anhydrous, 12.8 g, 92.5 mmol) -

Acetone (Dry, 150 mL)

Step-by-Step:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 4-hydroxycoumarin in acetone. Add

. The suspension will turn yellow/orange (phenolate formation). -

Addition: Add allyl bromide dropwise over 10 minutes.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours . Monitor via TLC (Hexane:Ethyl Acetate 7:3). -

Workup:

-

Cool to room temperature. Filter off the inorganic salts (

, excess -

Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from ethanol or purify via silica gel column chromatography (Eluent: Hexane/EtOAc).

-

Yield Target: >85% (White crystalline solid).

-

Validation:

NMR (

-

Phase 2: ATRP Copolymerization (4-AOC with MMA)

Objective: Controlled polymerization to create a photo-active copolymer.

Target:

Formulation Table:

| Component | Role | Reagent | Molar Ratio | Mass/Vol (Scale) |

| Monomer 1 | Photo-active | 4-Allyloxycoumarin (4-AOC) | 20 | 1.0 g |

| Monomer 2 | Backbone | Methyl Methacrylate (MMA) | 80 | ~2.0 mL |

| Initiator | ATRP Initiator | Ethyl | 1 | 48 |

| Catalyst | Metal Center | Cu(I)Br | 1 | 35 mg |

| Ligand | Solubilizer | PMDETA | 1 | 52 |

| Solvent | Medium | Anisole or Toluene | N/A | 3.0 mL (50% v/v) |

Note: PMDETA = N,N,N',N'',N''-pentamethyldiethylenetriamine.

Step-by-Step Protocol:

-

Preparation:

-

Pass MMA through a basic alumina column to remove inhibitors (MEHQ).

-

Purify 4-AOC (ensure no traces of allyl bromide remain).

-

Store Cu(I)Br under inert atmosphere (it must be white, not green).

-

-

Schlenk Setup:

-

In a dry Schlenk tube, add Cu(I)Br (35 mg).

-

Seal with a rubber septum and cycle vacuum/Nitrogen (3x) to remove oxygen.

-

-

Reagent Addition:

-

In a separate vial, dissolve 4-AOC (1.0 g) and MMA (2.0 mL) in Anisole (3.0 mL).

-

Degas the monomer solution by bubbling Nitrogen for 15 minutes.

-

Inject the degassed monomer solution into the Schlenk tube via a cannula or gas-tight syringe.

-

Add the Ligand (PMDETA, 52

L) via syringe. The solution should turn light green/blue (complex formation).

-

-

Initiation:

-

Heat the oil bath to

. -

Once the temperature is stable, inject the Initiator (EBiB, 48

L). This defines

-

-

Polymerization:

-

Stir at

for 12–24 hours . -

Kinetic Monitoring: Withdraw 0.1 mL aliquots at intervals for NMR (conversion) and GPC (molecular weight).

-

-

Termination & Workup:

-

Expose the reaction to air (oxidizes Cu(I) to Cu(II), stopping the reaction; solution turns dark green/blue).

-

Dilute with THF (10 mL).

-

Pass through a short plug of neutral alumina to remove the copper catalyst (filtrate should be colorless/pale yellow).

-

Precipitate into cold Methanol (100 mL). Filter and dry under vacuum at

.

-

Characterization & Validation

| Technique | Parameter | Expected Result |

| Conversion | Disappearance of vinyl protons from MMA ( | |

| GPC (SEC) | Molecular Weight | Monomodal distribution. |

| UV-Vis | Photo-activity | Absorption max at ~310 nm (coumarin). Upon irradiation (>310 nm), absorbance decreases due to photodimerization. |

Troubleshooting Guide:

-

Low Conversion? Allyl monomers retard polymerization. Increase temperature to

or switch to a more active ligand (Me₆TREN). -

High PDI (>1.5)? High radical concentration leading to termination. Decrease catalyst load or add Cu(II)Br2 (10% of Cu(I)) at the start to control the "living" equilibrium.

-

Green Catalyst? Your Cu(I)Br was oxidized before starting. Wash with glacial acetic acid and ethanol, then dry, or buy fresh.

References

-

Cazin, I., et al. (2021).[6] Recent Advances in Functional Polymers Containing Coumarin Chromophores. Materials, 14(6), 1541. Link

- Key Reference: Cites the synthesis and ATRP of 4-allyloxycoumarin deriv

-

Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533. Link

- Authoritative Source: Foundational text on ATRP mechanisms and c

-

Trenor, S. R., et al. (2004).[6] Coumarins in Polymers: From Light Harvesting to Photo-Cross-Linkable Tissue Scaffolds. Chemical Reviews, 104(6), 3059–3078. Link

- Context: Comprehensive review on coumarin photochemistry in polymer systems.

Sources

- 1. Recent Advances in Functional Polymers Containing Coumarin Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Functional Polymers Containing Coumarin Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of Angular Furocoumarins via Claisen Rearrangement

Abstract & Strategic Overview

Furocoumarins represent a critical scaffold in medicinal chemistry, exhibiting potent DNA-intercalating properties utilized in photochemotherapy (PUVA) and antiproliferative drug design. While linear furocoumarins (psoralens) are widely studied, angular furo[3,2-c]coumarins offer a distinct pharmacological profile with reduced phototoxicity.

This application note details the regioselective synthesis of 2-methyl-4H-furo[3,2-c]chromen-4-one (2-methylfuro[3,2-c]coumarin) starting from 4-allyloxycoumarin .

The Synthetic Strategy: The Sigmatropic Advantage

Direct alkylation of the coumarin ring often suffers from poor regioselectivity. To resolve this, we utilize the Claisen Rearrangement , a [3,3]-sigmatropic shift. This method guarantees exclusive C-C bond formation at the C3 position, leveraging the thermodynamic stability of the resulting phenol-keto tautomer to drive the reaction.

Key Workflow:

-

Precursor Activation: Thermal rearrangement of 4-allyloxycoumarin to 3-allyl-4-hydroxycoumarin.

-

Ring Construction: Iodocyclization to form the dihydrofuran ring.

-

Aromatization: Base-promoted dehydrohalogenation to yield the final aromatic system.

Phase I: Thermal Claisen Rearrangement

Objective: Regioselective migration of the allyl group from the O-position to the C3-carbon.

Mechanism

The reaction proceeds through a concerted, suprafacial [3,3]-sigmatropic rearrangement via a chair-like transition state. The driving force is the re-aromatization of the coumarin lactone system after the initial migration.

Experimental Protocol

Reagents:

-

Starting Material: 4-Allyloxycoumarin (10 mmol)

-

Solvent:

-Diethylaniline (high boiling point, -

Work-up: dilute HCl, Ethyl Acetate.

Step-by-Step Methodology:

-

Setup: Charge a 50 mL round-bottom flask (RBF) with 4-allyloxycoumarin (2.02 g, 10 mmol) and

-diethylaniline (10 mL). Fit with a reflux condenser and a nitrogen inlet. -

Thermal Activation: Heat the reaction mixture to reflux (approx.

) under a nitrogen atmosphere.-

Scientist's Note: Strict temperature control is vital.[1] Below

, the reaction is sluggish; above

-

-

Monitoring: Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). The starting material (

) will disappear, replaced by a lower -

Quench & Extraction: Cool the mixture to room temperature. Pour into ice-cold dilute HCl (50 mL, 1:1 v/v) to neutralize the aniline solvent.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (

mL). Wash the combined organic layers with brine, dry over anhydrous -

Purification: Recrystallize the crude solid from ethanol/water to yield 3-allyl-4-hydroxycoumarin as white needles.

Expected Yield: 75–85%

Melting Point:

Phase II: Iodocyclization and Aromatization

Objective: Cyclization of the 3-allyl intermediate to form the furan ring.

Mechanism

The iodine acts as an electrophile, attacking the double bond of the allyl group to form a cyclic iodonium ion. The proximal 4-hydroxy group (acting as a nucleophile) attacks the iodonium intermediate, closing the ring to form a dihydrofurocoumarin. Subsequent elimination of HI yields the aromatic furan.

Experimental Protocol

Reagents:

-

Substrate: 3-Allyl-4-hydroxycoumarin (5 mmol)

-

Reagent: Iodine (

, 10 mmol), Sodium Bicarbonate ( -

Solvent: Acetonitrile (

) or -

Elimination Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or ethanolic KOH.

Step-by-Step Methodology:

Step A: Iodocyclization

-

Dissolution: Dissolve 3-allyl-4-hydroxycoumarin (1.01 g, 5 mmol) in Acetonitrile (25 mL).

-

Reagent Addition: Add

(1.26 g, 15 mmol) followed by Iodine (2.54 g, 10 mmol) in portions over 10 minutes. -

Reaction: Stir at room temperature for 2–3 hours. The solution will turn dark brown.

-

Quench: Add saturated aqueous

(Sodium thiosulfate) solution until the iodine color disappears (solution turns pale yellow/clear). -

Isolation: Extract with

, dry, and concentrate. This yields the 2-iodomethyl-2,3-dihydrofuro[3,2-c]coumarin intermediate.

Step B: Dehydrohalogenation (Aromatization)

-

Elimination: Dissolve the crude iodo-intermediate in anhydrous ethanol (20 mL).

-

Base Treatment: Add ethanolic KOH (10%, 10 mL) or DBU (1.2 eq) and reflux for 2 hours.

-

Scientist's Note: DBU is preferred for sensitive substrates to avoid ring opening of the coumarin lactone, which can occur with strong hydroxide bases.

-

-

Final Work-up: Evaporate solvent, dilute with water, and acidify slightly with dilute HCl to precipitate the product.

-

Purification: Recrystallize from methanol.

Target Product: 2-Methyl-4H-furo[3,2-c]chromen-4-one

Expected Yield: 65–75% (over 2 steps)

Melting Point:

Analytical Data Summary